(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide
Overview
Description
(R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H24N6O3S2 and its molecular weight is 520.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Tyk2-IN-3 interacts with its target, TYK2, through an allosteric mechanism . Unlike other Janus kinase inhibitors that bind to the conserved active domain of these non-receptor tyrosine kinases, Tyk2-IN-3 binds to the regulatory domain of TYK2 with high selectivity . This unique binding activity allows high selectivity towards TYK2 over other tyrosine kinase enzymes .
Pharmacokinetics
The pharmacokinetics of Tyk2-IN-3 have been studied in healthy subjects . Tyk2-IN-3 was found to be rapidly absorbed after single and multiple-dose administration, with a median time to maximal plasma concentration of 1.5–2.3 hours . Systemic exposure after single or multiple doses increased approximately twofold with a twofold dose increase . Modest accumulation of Tyk2-IN-3 was observed after multiple-dose administration .
Result of Action
The molecular and cellular effects of Tyk2-IN-3’s action involve disrupting dysregulated immune response by inhibiting IL-12, IL-23, and IFN-gamma inflammatory signaling . In clinical trials, Tyk2-IN-3 has shown efficacy in treating conditions like psoriasis and psoriatic arthritis, with patients showing significant improvements in their symptoms .
Action Environment
The action, efficacy, and stability of Tyk2-IN-3 can be influenced by various environmental factors. For instance, genetic factors can play a role, as certain naturally occurring TYK2 variants are known to protect against multiple autoimmune diseases . .
Properties
IUPAC Name |
N-[(1R)-1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S2/c1-14(28-23(32)17-10-5-6-11-18(17)36(4,33)34)15-8-7-9-16(12-15)24-29-20-21-19(27-13-31(21)3)22(26-2)30-25(20)35-24/h5-14H,1-4H3,(H,26,30)(H,28,32)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRNUFQCQFVAPF-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C2=NC3=C(S2)N=C(C4=C3N(C=N4)C)NC)NC(=O)C5=CC=CC=C5S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Tyk2-STAT signaling pathway, and what is its role in the body?
A1: The Tyk2-STAT signaling pathway is a crucial signaling cascade involved in regulating immune responses, cell growth, and differentiation. It is activated by various cytokines, including interferons, interleukins, and growth factors. Here's how it works:
Q2: How is the Tyk2-STAT pathway implicated in inflammatory diseases?
A2: Dysregulation of the Tyk2-STAT pathway, leading to its overactivation, is implicated in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. [, ] This overactivation leads to the increased production of pro-inflammatory cytokines, chemokines, and other mediators that contribute to chronic inflammation and tissue damage.
Q3: Can you provide examples of how the Tyk2-STAT pathway is targeted for therapeutic intervention based on the provided research?
A3: The research highlights the potential of targeting the Tyk2-STAT pathway to treat inflammatory diseases. Here are some examples:
- JAK Inhibitors: JAK inhibitors like Tofacitinib, Baricitinib, and Filgotinib are already approved or in development for treating rheumatoid arthritis and other inflammatory conditions. These drugs work by blocking the activity of JAK kinases, including JAK1, JAK2, and JAK3, which are upstream regulators of the STAT pathway. []
- Targeting Specific Cytokines: Since specific cytokines activate the Tyk2-STAT pathway, targeting these cytokines directly is another approach. For instance, blocking IL-8, as explored in one of the studies, could help reduce airway inflammation in asthma. []
- Natural Compounds: Some studies suggest that naturally occurring compounds like kaempferol can modulate the Tyk2-STAT pathway, offering potential therapeutic benefits in conditions like asthma. Kaempferol was found to inhibit LPS- or IL-8-induced Tyk2 activation and subsequent STAT1/3 activation, highlighting its potential as an anti-inflammatory agent. [, ]
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